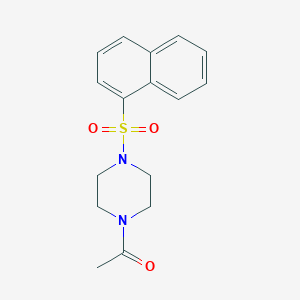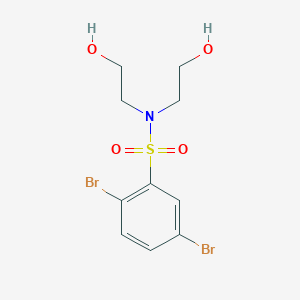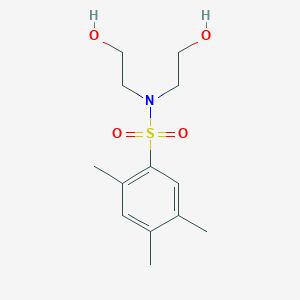
1-Acetyl-4-(1-naphthylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-(1-naphthylsulfonyl)piperazine, also known as ANSPP, is a chemical compound that has been widely used in scientific research due to its unique properties. ANSPP is a piperazine derivative that has a naphthylsulfonyl group attached to its nitrogen atom. This compound has been studied for its ability to interact with various biological molecules and has been used in a variety of applications.
Mécanisme D'action
1-Acetyl-4-(1-naphthylsulfonyl)piperazine interacts with biological molecules through hydrophobic interactions and hydrogen bonding. The naphthylsulfonyl group of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine can bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with polar residues. This allows 1-Acetyl-4-(1-naphthylsulfonyl)piperazine to interact with a wide range of biological molecules, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In protein folding studies, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to induce conformational changes in proteins and stabilize intermediate states. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has also been used as a fluorescent probe to study the interactions between proteins and other molecules. In addition, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is its ability to interact with a wide range of biological molecules. This makes it a versatile tool for studying various biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is also relatively easy to synthesize and is commercially available. However, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has some limitations in lab experiments, including its potential toxicity and its tendency to aggregate at high concentrations.
Orientations Futures
There are many future directions for research involving 1-Acetyl-4-(1-naphthylsulfonyl)piperazine. One potential application is in the development of new drugs that target specific proteins. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used as a starting point for the development of new compounds that bind to specific proteins and modulate their activity. Another future direction is in the development of new fluorescent probes for imaging biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be modified to incorporate different fluorophores and used to study a wide range of biological processes. Finally, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used in the development of new materials, such as hydrogels and nanoparticles, that have specific biological properties.
Applications De Recherche Scientifique
1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been used in a variety of scientific research applications, including protein folding studies, enzyme inhibition assays, and fluorescence spectroscopy. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is particularly useful in protein folding studies as it can bind to hydrophobic pockets in proteins and induce conformational changes. This property has been used to study the folding pathways of various proteins and has provided insights into the mechanisms of protein folding.
Propriétés
Nom du produit |
1-Acetyl-4-(1-naphthylsulfonyl)piperazine |
|---|---|
Formule moléculaire |
C16H18N2O3S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)17-9-11-18(12-10-17)22(20,21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-12H2,1H3 |
Clé InChI |
LMJCEHUIFQEFAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)










